molecular formula C22H24ClN5O2S2 B305530 4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No. B305530
M. Wt: 490 g/mol
InChI Key: MXYLKRKPWPEGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential for use in a variety of applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is not fully understood, but it is thought to involve inhibition of certain enzymes that are involved in cell growth and division. This may explain its potential activity against cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide can have a variety of biochemical and physiological effects. These include inhibition of cell growth and division, induction of apoptosis (programmed cell death), and modulation of certain signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its potential activity against cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on 4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One area of interest is in the development of new cancer treatments based on this compound. Another potential direction is in the study of its effects on other diseases or conditions, such as inflammation or autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been described in the literature. The synthesis involves several steps, including the reaction of 4-chlorobenzoic acid with ethyl 4-aminobutyrate to form an intermediate, which is then reacted with 2-mercapto-5-ethyl-1,3,4-thiadiazole to form the final product.

Scientific Research Applications

4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against certain types of cancer cells, and there is ongoing research into its potential as a cancer treatment.

properties

Product Name

4-chloro-N-{1-[4-ethyl-5-({2-[3-(methylsulfanyl)anilino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Molecular Formula

C22H24ClN5O2S2

Molecular Weight

490 g/mol

IUPAC Name

4-chloro-N-[1-[4-ethyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide

InChI

InChI=1S/C22H24ClN5O2S2/c1-4-28-20(14(2)24-21(30)15-8-10-16(23)11-9-15)26-27-22(28)32-13-19(29)25-17-6-5-7-18(12-17)31-3/h5-12,14H,4,13H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

MXYLKRKPWPEGQG-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)C(C)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)C(C)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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